Allyl 2-chloro-1,1,2-trifluoroethyl ether
Description
Significance of Organofluorine Chemistry in Contemporary Chemical Synthesis and Materials Science
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional stability to fluorinated molecules. wikipedia.orgwikipedia.org This stability is a key reason for their widespread use. Fluorine's high electronegativity, the highest of any element, profoundly influences the properties of organic compounds. numberanalytics.comnumberanalytics.com
The strategic incorporation of fluorine can dramatically alter a molecule's reactivity, conformation, and biological activity. nih.gov Consequently, organofluorine compounds are integral to numerous sectors. In materials science, fluoropolymers like polytetrafluoroethylene (PTFE) are renowned for their chemical resistance and low-friction surfaces. numberanalytics.comresearchgate.net Fluorinated materials are also crucial in the development of advanced liquid crystal displays, solar cells, and fuel cells. researchgate.net
Overview of Halogenated Fluorinated Ether Compounds within Specialized Chemical Disciplines
Halogenated fluorinated ethers are a subclass of organofluorine compounds where, in addition to fluorine, other halogen atoms such as chlorine or bromine are present. This combination of halogens can lead to a fine-tuning of the compound's properties. For instance, volatile halogenated ethers have historically been significant as inhalation anesthetics. worktribe.com
In materials science, these compounds can serve as precursors or intermediates in the synthesis of specialized fluorinated materials used in coatings and electronics. ontosight.ai Their unique solvency properties also make them useful for dispersing other fluorinated materials. The presence of different halogens on the ether structure provides multiple reactive sites, allowing for complex molecular architectures to be built, which is particularly useful in organic synthesis. smolecule.com
Research Context of Allyl 2-chloro-1,1,2-trifluoroethyl ether within the Scope of Fluorinated Ether Chemistry
This compound is a specific halogenated fluorinated ether. Its structure is characterized by an allyl group (CH₂=CH-CH₂-), which is a versatile functional group in organic synthesis, and a chloro-trifluoroethyl moiety. This combination of an ether linkage, a reactive double bond (from the allyl group), and both chlorine and fluorine atoms makes it a compound of interest for synthetic chemistry. smolecule.com
The presence of both the chlorine atom and the allyl group offers distinct points for chemical modification. For example, the chlorine can be targeted in nucleophilic substitution reactions, while the allyl group can participate in a wide range of addition reactions. This dual reactivity makes it a potentially valuable building block for creating more complex fluorinated molecules for research in areas such as materials science and proteomics. smolecule.comscbt.com
Physicochemical Properties of this compound
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₅H₆ClF₃O |
| Molecular Weight | 174.55 g/mol |
| Boiling Point | 109°C (at 750 torr) |
| Density | 1.250 g/cm³ (at 25°C) |
| CAS Number | 380-44-9 |
Data sourced from Matrix Scientific and Smolecule. smolecule.commatrixscientific.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloro-1,1,2-trifluoroethoxy)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3O/c1-2-3-10-5(8,9)4(6)7/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOLBKNVOPIGNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380914 | |
| Record name | Allyl 2-chloro-1,1,2-trifluoroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380-44-9 | |
| Record name | Allyl 2-chloro-1,1,2-trifluoroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Control and Selectivity in the Synthesis and Reactions of Halogenated Fluorinated Allyl Ethers
Regioselective Synthesis of Allyl 2-chloro-1,1,2-trifluoroethyl ether Derivatives
The regioselectivity of allylic ether formation is a critical aspect of synthesizing structurally defined molecules like this compound. The reaction can potentially yield multiple isomers, and controlling the position of the ether linkage is paramount. Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for achieving high regioselectivity in these transformations. researchgate.netucla.edu
Several factors govern the outcome of allylic etherification, including the nature of the substrate, the choice of catalyst, solvent effects, and the properties of the nucleophile. In palladium-catalyzed allylic substitutions, the reaction typically proceeds through a π-allyl palladium intermediate. ucla.edu The regioselectivity is then determined by the site of the nucleophilic attack on this intermediate.
Key factors influencing regioselectivity include:
Nucleophile Properties : The size and reactivity of the nucleophile play a significant role. Smaller nucleophiles, such as the fluoride (B91410) anion, can facilitate addition at the more sterically hindered terminus of the π-allyl intermediate, leading to branched products. ucla.edu
Solvent Effects : The polarity of the solvent can dramatically influence the reaction's regioselectivity. Nonpolar solvents like toluene (B28343) have been found to be optimal for promoting the formation of specific regioisomers by suppressing undesirable background reactions. ucla.edu
Leaving Group : The choice of leaving group on the allylic substrate can affect the formation and reactivity of the intermediate, thereby influencing the final product distribution.
Electronic Effects : The presence of electron-withdrawing groups, such as the trifluoroacetate (B77799) functionality, can direct the regiochemical course of a reaction through strong inductive effects, contrasting with the effects of less electron-withdrawing groups like acetate (B1210297). rsc.org
Reaction Mechanism : The pathway of the reaction, whether it proceeds via an SN1, SN2, or SN2' mechanism, fundamentally dictates the regio- and stereochemical outcome. researchgate.netresearchgate.net Dehydroxyfluorination reactions of allylic alcohols, for instance, often proceed with a significant SN1 component through an allylic carbocation intermediate, which influences the final product ratio. researchgate.net
| Factor | Influence on Regioselectivity | Example/Observation | Reference |
|---|---|---|---|
| Nucleophile Size | Smaller nucleophiles can favor attack at more hindered positions. | Fluoride, being small, shows enhanced selectivity for branched allylic products in Pd-catalyzed reactions. | ucla.edu |
| Solvent Polarity | Nonpolar solvents can suppress unselective background reactions. | Toluene provides optimal regioselectivity in Pd-catalyzed fluorination. | ucla.edu |
| Electronic Effects of Substituents | Strongly electron-withdrawing groups can alter the preferred site of attack. | Trifluoroacetate esters guide regiocontrol differently than acetate esters due to inductive effects. | rsc.org |
| Catalyst Ligand | The bite angle of phosphine (B1218219) ligands influences the geometry of the π-allyl intermediate. | Ligands like DPEphos (110°) and Xantphos (108°) show trends in selectivity in allylic substitution. | ucla.edu |
In transition metal-catalyzed reactions, the choice of ligand is a powerful tool for controlling regioselectivity. For palladium-catalyzed allylic substitutions, phosphine ligands are commonly employed, and their steric and electronic properties can be fine-tuned to favor the formation of a specific regioisomer. nih.gov The stereochemical outcome of these reactions can often be rationalized by considering a preferential attack on the allylic position that is trans to the phosphorus atom of the ligand in the exo-η³-allyl Pd complex. nih.gov
Substrate-directing effects also play a crucial role. The in-situ generation of a directing group on the substrate can be essential for achieving effective stereocontrol. acs.orgorganic-chemistry.org For example, in the enantioselective fluorination of allylic alcohols, the formation of a temporary directing group allows a chiral catalyst to effectively control the facial selectivity of the reaction. acs.org This strategy could be extended to the synthesis of allyl ethers where a hydroxyl or other functional group on the substrate directs the incoming ether nucleophile to a specific position.
Stereoselective Transformations of Halogenated Fluorinated Allyl Ethers
Once synthesized, halogenated fluorinated allyl ethers can undergo a variety of stereoselective transformations. The inherent chirality and electronic nature of these molecules make them valuable substrates for constructing more complex chiral structures.
Achieving high levels of enantioselectivity and diastereoselectivity in reactions involving fluorinated substrates is a significant challenge in synthetic chemistry. researchgate.net Several strategies have been developed to address this, primarily involving the use of chiral catalysts or auxiliaries.
Palladium-Catalyzed Asymmetric Allylic Substitution : This is a premier method for constructing stereocenters. mdpi.comrsc.org The use of a chiral bisphosphine-ligated palladium catalyst can enable highly enantioselective access to branched allylic fluorides from simple allylic halides. ucla.edu This methodology is notable for its operational simplicity and tolerance of various functional groups, overcoming limitations associated with traditional deoxyfluorination reagents like DAST. ucla.eduucla.edu
Chiral Anion Phase-Transfer (CAPT) Catalysis : This approach utilizes a lipophilic chiral phosphate (B84403) salt to form a chiral ion pair with an electrophilic reagent. nih.govacs.org This chiral ion pair then mediates the reaction, such as the fluorination of an olefin, in a nonpolar solvent with high enantioselectivity. nih.govacs.org This strategy has proven effective for the enantioselective fluorination of simple allylic alcohols. acs.orgorganic-chemistry.org
Organocatalysis : Chiral organocatalysts, such as chiral aryl iodide catalysts, have been used for enantioselective reactions like the 1,2-difluorination of cinnamamides, affording products with high enantiomeric excess and diastereomeric ratios. nih.gov
Chirality transfer provides an efficient route to stereochemical control, where the existing stereochemistry in a substrate dictates the stereochemistry of the product. In allylic systems, the stereocenter of a chiral allylic alcohol or ether can direct the outcome of a subsequent reaction.
Gold(I)-catalyzed cyclization of chiral monoallylic diols serves as an excellent model for understanding chirality transfer. organic-chemistry.org In these reactions, substrates that differ only in their olefin geometry (E/Z) yield enantiomeric products with excellent efficiency. The stereochemistry of the allylic alcohol effectively controls the facial selectivity of the nucleophilic attack on the gold-activated π-bond. This process occurs through a formal SN2' mechanism, allowing for the selective production of a specific enantiomer or diastereomer by simply controlling the substrate's geometry. organic-chemistry.org This principle of using olefin geometry to control the stereochemical outcome is a powerful strategy that can be applied to transformations of halogenated allyl ethers.
The presence of halogen and fluorine atoms profoundly impacts the stereochemical course of reactions due to their unique electronic and steric properties.
Computational Prediction and Rationalization of Stereoselectivity
The prediction and rationalization of stereoselectivity in the synthesis and reactions of halogenated fluorinated allyl ethers, including "this compound," are greatly facilitated by computational chemistry. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms and understanding the origins of stereochemical control in the formation of complex fluorinated molecules. nih.govdntb.gov.ua
Computational studies, particularly DFT calculations, provide detailed insights into the transition states of reactions, which are crucial in determining the stereochemical outcome. By calculating the energies of different transition state structures leading to various stereoisomers, chemists can predict which isomer will be preferentially formed. These calculations often reveal that subtle steric and electronic interactions play a decisive role in governing stereoselectivity.
In the context of fluorinated allyl ethers, computational models can be used to analyze the steric hindrance between substituents in the transition state. For instance, the size and orientation of the halogen atoms and the trifluoroethyl group can significantly influence the approach of a reagent, favoring one stereochemical pathway over another. Non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, can also be modeled to provide a more complete picture of the factors controlling stereoselectivity.
The application of computational chemistry is not limited to predicting the outcome of known reactions but also extends to the rational design of new stereoselective syntheses. By simulating the effect of different catalysts, solvents, and reaction conditions, computational models can guide the development of new synthetic methods with improved stereocontrol. This predictive power is invaluable in the synthesis of complex fluorinated molecules where the stereochemistry is critical to their function.
The following table summarizes the key aspects of computational prediction and rationalization of stereoselectivity in the context of halogenated fluorinated allyl ethers:
| Computational Aspect | Description | Relevance to Stereoselectivity |
| Transition State Analysis | Calculation of the geometry and energy of transition states for different stereochemical pathways. | The lowest energy transition state corresponds to the major stereoisomer formed. |
| Steric Effects | Modeling of the spatial arrangement of atoms and groups to identify steric clashes. | Larger substituents will favor pathways that minimize steric hindrance, thus directing the stereochemical outcome. |
| Electronic Effects | Analysis of the electronic distribution and orbital interactions in the transition state. | Stabilizing electronic interactions, such as hyperconjugation or favorable dipole-dipole interactions, can lower the energy of a specific transition state. |
| Solvent Effects | Inclusion of solvent models to account for the influence of the reaction medium. | The polarity and coordinating ability of the solvent can stabilize or destabilize different transition states, thereby affecting the stereoselectivity. |
| Catalyst-Substrate Interactions | Modeling the interaction of a chiral catalyst with the substrate to understand the origin of enantioselectivity. | The specific binding of the catalyst can block one face of the substrate, leading to the preferential formation of one enantiomer. |
Advanced Computational Chemistry Approaches Applied to Allyl 2 Chloro 1,1,2 Trifluoroethyl Ether Analogs
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are pivotal in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed characterization of transient species like transition states and intermediates. researchgate.net
Density Functional Theory (DFT) has become a primary method for investigating the mechanisms of reactions involving halogenated ethers due to its favorable balance of computational cost and accuracy. researchgate.net DFT calculations are instrumental in locating and characterizing the geometry and energy of transition states and intermediates along a reaction coordinate. For instance, in reactions analogous to those involving Allyl 2-chloro-1,1,2-trifluoroethyl ether, such as nucleophilic substitution or addition reactions, DFT can elucidate the structural changes and energy barriers. researchgate.net
Theoretical investigations on the interaction between fluorinated dimethyl ethers and chlorine atoms have revealed the formation of a new class of complexes with short intermolecular O…Cl distances. researchgate.net The charge transfer from the ethers to the chlorine atom is a key aspect of these interactions. researchgate.net Such studies provide a framework for understanding similar interactions in more complex systems.
Below is a table summarizing representative data from DFT studies on the interaction of fluorinated dimethyl ethers with a chlorine atom, which serves as a model for understanding the reactivity of halogenated ethers.
| Interacting System | O···Cl Distance (Å) | Interaction Energy (kJ/mol) | Charge Transfer (e) |
| CH3OCH3···Cl | 2.938 | -26.0 | 0.188 |
| CH2FOCH3···Cl | 2.401 | -9.1 | 0.012 |
| CHF2OCH3···Cl | - | - | - |
| CH2FOCH2F···Cl | - | - | - |
| CHF2OCH2F···Cl | - | - | - |
| CHF2OCHF2···Cl | - | - | - |
| Data derived from theoretical investigations on fluorinated dimethyl ethers. researchgate.net |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for predicting reaction energetics and pathways. imist.ma For halogenated ethers, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data on activation energies and reaction enthalpies. researchgate.net These calculations are crucial for validating results from more computationally efficient methods like DFT and for providing a deeper understanding of the electronic factors that govern reaction outcomes.
For example, ab initio calculations have been successfully employed to study the potential energy surfaces of reactions involving halogenated compounds, helping to elucidate the step-by-step mechanism and the relative energies of all stationary points on the pathway. researchgate.net
Molecular Dynamics and Conformational Analysis of Complex Fluorinated Ethers
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. rsc.orgrsc.orgarxiv.org For flexible molecules like this compound, MD simulations can explore the conformational landscape and identify the most stable conformers. acs.orgsoton.ac.uk
Recent studies on fluorinated alkanes have demonstrated that fluorine substitution significantly impacts molecular conformation, and these effects can be dependent on the polarity of the medium. acs.orgsoton.ac.uk Understanding the conformational preferences of the allyl and the chloro-trifluoroethyl groups is essential for predicting the molecule's reactivity and physical properties. The presence of multiple rotatable bonds necessitates a thorough exploration of the potential energy surface to identify low-energy conformers. acs.orgsoton.ac.uk
Theoretical Studies on Electronic Effects and Bond Reactivity
The presence of both fluorine and chlorine atoms in this compound introduces complex electronic effects that significantly influence its chemical behavior.
The high electronegativity of fluorine and chlorine atoms leads to a significant inductive effect, withdrawing electron density from the carbon backbone. quora.comreddit.com This polarization of bonds affects the molecule's reactivity. Theoretical analyses, such as those using the Atoms in Molecules (AIM) theory, can quantify the changes in electron density and bond critical point properties upon halogenation. acs.org
Studies on fluorinated dimethyl ethers have shown that fluorine substitution strengthens the C-H bonds and destabilizes the carbon atoms in both neutral and protonated forms. acs.org The oxygen atom is stabilized in the neutral molecule but destabilized in the cation upon fluorination. acs.org These findings provide a basis for understanding how the electron density distribution in this compound would be affected by its halogen substituents.
The following table illustrates the calculated effects of fluorine substitution on the atomic charges of the ether oxygen and the C-O bond lengths in a series of fluorinated dimethyl ethers, providing insight into the electronic influence of fluorine.
| Molecule | Oxygen Atomic Charge (AIM) | C-O Bond Length (Å) |
| CH3OCH3 | -1.127 | 1.411 |
| CH2FOCH3 | -1.096 | 1.402 (C-O of CH2F) |
| CHF2OCH3 | -1.069 | 1.393 (C-O of CHF2) |
| CF3OCH3 | -1.047 | 1.385 (C-O of CF3) |
| Data from topological analysis of fluorinated dimethyl ethers. acs.org |
Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or pi-orbital, plays a crucial role in the stability and reactivity of halogenated systems. wikipedia.org In molecules containing fluorine and chlorine, negative hyperconjugation can occur, where a filled lone pair orbital on an oxygen or halogen atom interacts with an adjacent antibonding σ* orbital. wikipedia.org
Natural Bond Orbital (NBO) analysis is a powerful computational tool to investigate these interactions. nih.gov Studies on α-haloacetals have shown that hyperconjugative interactions involving the carbon-halogen bond contribute significantly to their structural characteristics. nih.gov Similarly, in systems analogous to this compound, hyperconjugative interactions between the oxygen lone pairs and the antibonding orbitals of the C-Cl and C-F bonds, as well as the allyl group's π-system, would influence the molecule's conformation and reactivity. ksis.re.krnih.gov
Electrostatic interactions also play a dominant role, particularly in highly fluorinated ethers where interactions can be predominantly electrostatic in nature rather than involving significant charge transfer. researchgate.net
Kinetic and Thermochemical Modeling of Ether Reactions and Atmospheric Reactivity
Detailed Research Findings
Theoretical and experimental investigations into the atmospheric degradation of fluorinated ethers consistently show that the primary degradation pathway is initiated by hydrogen atom abstraction by OH radicals. acs.org The rate and site of this abstraction are heavily influenced by the molecular structure, particularly the number and location of fluorine and chlorine atoms.
Studies on a series of hydrofluoroethers have determined the rate coefficients for their reactions with OH radicals at ambient temperatures. researchgate.net For instance, the rate constants for ethers with varying degrees of fluorination provide insight into the electronic effects of fluorine substitution on the reactivity of adjacent C-H bonds. Generally, fluorine substitution on a carbon atom tends to decrease the reactivity of the C-H bonds on that same carbon while increasing the reactivity of C-H bonds on adjacent carbon atoms.
Computational studies on chloroethers, such as 2-chloroethyl methyl ether, have further detailed the mechanism of H-atom abstraction by OH radicals. researchgate.net These studies employ methods like Density Functional Theory (DFT) to model reaction profiles, including the formation of pre- and post-reactive complexes, and to calculate reaction energetics. researchgate.net Such theoretical models are crucial for determining branching ratios when multiple reactive sites are present in a molecule, as is the case with this compound.
The thermochemical properties of fluorinated ethers, including standard enthalpies of formation (ΔfH°298), standard entropies (S°(T)), and heat capacities (Cp(T)), are fundamental for developing detailed chemical kinetic models. acs.orgnjit.edu These properties are often calculated using high-level computational methods like CBS-QB3 and CBS-APNO. njit.edu Bond dissociation energies (BDEs) derived from these calculations help in predicting the most likely sites for radical attack. For fluorinated ethers, C-H BDEs typically range from 93 to 106 kcal mol-1. njit.edu An increase in fluorine substitution generally leads to an increase in the C-H BDEs. njit.edu
For this compound, several reaction sites for OH radical attack exist: the C-H bonds of the allyl group and the C-H bond on the chloro- and trifluoro-substituted ethyl group. Based on the trends observed in its analogs, the hydrogen atoms on the allyl group are expected to be more susceptible to abstraction than the one on the highly substituted ethyl moiety. The presence of the double bond in the allyl group also allows for OH addition reactions, which represents a competitive reaction pathway that must be considered in kinetic modeling.
Data Tables
To illustrate the kinetic parameters for reactions of analogous ethers with OH radicals, the following interactive table summarizes experimentally determined rate constants (k) at 298 K.
| Compound | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |
| CH₃CH₂OCF₃ | (1.55 ± 0.25) x 10⁻¹³ |
| CF₃CH₂OCH₃ | (5.7 ± 0.8) x 10⁻¹³ |
| CF₃CH₂OCHF₂ | (9.1 ± 1.1) x 10⁻¹⁵ |
| CF₃CHFOCHF₂ | (6.5 ± 0.8) x 10⁻¹⁵ |
| 2-chloroethyl methyl ether | (5.2 ± 1.2) x 10⁻¹² |
| 2-chloroethyl ethyl ether | (8.3 ± 1.9) x 10⁻¹² |
| bis(2-chloroethyl) ether | (7.6 ± 1.9) x 10⁻¹² |
Data sourced from studies on hydrofluoroether and hydrochloroether reactivity. researchgate.netresearchgate.net
The thermochemical data for parent and radical species are essential for accurate kinetic modeling. The following table presents a selection of calculated thermochemical values for representative fluorinated ether fragments, which serve as a basis for estimating the properties of more complex molecules like this compound.
| Species | ΔfH°298 (kcal mol⁻¹) | S°(298.15 K) (cal mol⁻¹ K⁻¹) |
| CH₃OCH₂F | -98.5 | 67.4 |
| CH₃OCHF₂ | -156.2 | 71.3 |
| CH₃OCF₃ | -220.1 | 74.5 |
| CH₂OCH₃ (radical) | 4.9 | 60.1 |
| CHFOCH₃ (radical) | -54.7 | 64.2 |
| CF₂OCH₃ (radical) | -115.3 | 67.8 |
These values are derived from computational studies on fluorinated dimethyl ethers and are indicative of the data used in kinetic modeling. acs.orgnjit.edu
Sustainable and Green Chemistry Aspects in the Production and Utilization of Fluorinated Ethers
Development of Environmentally Benign Synthetic Protocols
The creation of green synthetic pathways for fluorinated ethers is centered on core principles such as waste reduction, maximizing the incorporation of reactant atoms into the final product, and minimizing the use of hazardous substances.
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions that reduce waste and improve yields. numberanalytics.com In the synthesis of fluorinated compounds, catalytic methods can significantly lower the amount of fluorinating agents required, thereby minimizing the production of byproducts. numberanalytics.com
Atom Economy (AE), a concept developed by Barry Trost, measures the efficiency of a chemical process by calculating the proportion of reactant atoms that become part of the desired product. wikipedia.org Reactions with high atom economy, such as addition and isomerization reactions, are inherently greener as they generate less waste. wikipedia.orgjk-sci.com For instance, the synthesis of an ether via the addition of an alcohol to an alkene is a highly atom-economical process. While specific catalytic routes for Allyl 2-chloro-1,1,2-trifluoroethyl ether are not detailed in the available research, the principles of using transition metal catalysts to improve the efficiency of C-O bond formation are broadly applicable. jk-sci.com Copper-catalyzed reactions, for example, have been explored for creating carbon-fluorine bonds and could be adapted for fluorinated ether synthesis, potentially offering a more sustainable route than traditional methods. researchgate.netacs.org
Table 1: Comparison of Reaction Types by Atom Economy
| Reaction Type | General Scheme | Atom Economy | Green Chemistry Implication |
| Addition | A + B → C | 100% | Ideal reaction; all reactant atoms are incorporated into the product. wikipedia.org |
| Substitution | A-B + C → A-C + B | < 100% | Generates stoichiometric byproducts, lowering atom economy. |
| Elimination | A-B → A + B | < 100% | Creates byproducts; less atom-economical than addition. |
| Isomerization | A → B | 100% | Highly efficient; rearranges atoms within a molecule without loss. jk-sci.com |
This table illustrates the inherent efficiency of different reaction types based on the green chemistry principle of atom economy.
A significant portion of chemical waste comes from the use of organic solvents, which are often volatile, flammable, and toxic. researchgate.net Green chemistry promotes the use of safer alternatives like water or, ideally, conducting reactions under solvent-free conditions. researchgate.netresearchgate.net
Research has demonstrated the feasibility of synthesizing fluorinated ethers in aqueous media. For example, the reaction of allyl polyfluoroalkyl ethers with perfluoroalkyl iodides can be successfully carried out in water, leading to high yields of the desired adducts. fluorine1.ru Furthermore, some syntheses of partially fluorinated ethers have been achieved through completely organic solvent-free procedures, using water as a proton source, which simplifies the work-up process and enhances the environmental friendliness of the method. researchgate.net While a specific aqueous or solvent-free synthesis for this compound is not explicitly described, these precedents show a clear path toward developing such protocols for this and related compounds. fluorine1.ruresearchgate.net
Strategies to improve efficiency focus on reducing the number of synthetic steps (step economy) and designing processes that minimize waste at each stage. This can involve developing one-pot reactions where multiple transformations occur in the same vessel, avoiding lengthy separation and purification steps that generate waste. researchgate.net The use of continuous flow chemistry, as opposed to batch processing, can also enhance efficiency, improve safety, and reduce waste. numberanalytics.com
Table 2: Green Chemistry Metrics for Process Evaluation
| Metric | Calculation | Ideal Value | Significance |
| Atom Economy (AE) | (MW of product / MW of all reactants) x 100% | 100% | Measures the efficiency of incorporating reactant atoms into the final product. wikipedia.org |
| Environmental Factor (E-Factor) | Total mass of waste / Mass of product | 0 | Highlights the amount of waste generated, aiming for minimization. societechimiquedefrance.fr |
| Step Economy | N/A (Qualitative) | Fewest steps | Fewer synthetic steps typically lead to higher overall yield and less waste. |
This table summarizes key metrics used to assess the sustainability of a chemical process.
Renewable Feedstocks and Biocatalysis for Ether Production
A core principle of green chemistry is the use of renewable raw materials instead of depletable fossil fuels like petroleum and natural gas. youtube.comreagent.co.uk The chemical industry is actively exploring the use of biomass—material derived from plants and other living organisms—as a sustainable source for chemical building blocks. acs.orggreenchemistry-toolkit.org
For the synthesis of a compound like this compound, this could involve sourcing the allyl group from bio-derived allyl alcohol. Similarly, other components could potentially be derived from renewable feedstocks. For instance, some ether solvents, like 2-methyltetrahydrofuran, are now being synthesized from biomass as a green alternative to their petroleum-derived counterparts. youtube.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of high selectivity and efficiency under mild conditions. jk-sci.com While the application of biocatalysis to the synthesis of highly fluorinated ethers is still an emerging area, its potential to create complex molecules with high precision makes it a promising avenue for future green synthetic routes.
Strategies for Minimizing Environmental Impact in Organofluorine Synthesis
Broader strategies are being implemented to reduce the ecological footprint of producing organofluorine compounds. A primary focus is on the development of safer, more environmentally benign fluorinating reagents to replace highly toxic and corrosive substances like fluorine gas and hydrofluoric acid. numberanalytics.com Alternatives such as fluorinated ionic liquids and fluorinated polymers are being investigated for their lower toxicity and potential for recyclability. numberanalytics.com
Another significant advancement is the development of new industrial processes for obtaining fluorine from its primary source, fluorspar (CaF₂). Recently, a method using oxalic acid at room temperature has been developed to produce fluorochemicals directly from fluorspar. agchemigroup.eu This process avoids the high temperatures and the use of hazardous concentrated sulfuric acid required in the traditional method to produce hydrogen fluoride (B91410), representing a major step towards a more sustainable fluorochemical industry. agchemigroup.eu
Furthermore, there is a growing emphasis on the lifecycle of fluorinated products, including designing degradable fluorinated polymers that allow for the recovery of fluoride, creating a more circular fluorine economy and preventing the accumulation of persistent "forever chemicals" in the environment. rsc.org
Synthetic Applications and Research Frontiers of Halogenated Fluorinated Allyl Ethers
Fluorinated Ether Moieties as Building Blocks in Complex Molecule Synthesis
Fluorinated building blocks are essential tools in modern organic synthesis, allowing for the introduction of fluorine atoms or fluorinated groups into larger, more complex molecules with precision. wikipedia.orgrsc.org The inclusion of these moieties can dramatically alter the parent molecule's physical, chemical, and biological properties. Fluorinated ethers, in particular, serve as valuable synthons due to the combined influence of the ether linkage and the fluorine substituents.
The utility of fluorinated building blocks stems from several key properties imparted by fluorine:
Minimal Steric Hindrance : The fluorine atom's van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a bioisostere of a hydrogen atom or a hydroxyl group with minimal steric perturbation. tandfonline.comingentaconnect.com
High Electronegativity : As the most electronegative element, fluorine's presence creates strong, polarized carbon-fluorine bonds, which can influence molecular conformation and interactions. chinesechemsoc.orgalfa-chemistry.com
Enhanced Stability : The C-F bond is one of the strongest covalent bonds in organic chemistry, which often leads to increased thermal and metabolic stability in the final compound. wikipedia.org
Modulation of Physicochemical Properties : Fluorination can significantly impact a molecule's lipophilicity, acidity (pKa), and dipole moment, which are critical for bioavailability and target binding.
Fluorinated enol ethers and allyl ethers are particularly useful as building blocks. rsc.orgresearchgate.net They can participate in a wide array of chemical transformations, providing pathways to introduce fluorinated fragments into diverse molecular scaffolds. rsc.org For instance, the allyl group in compounds like Allyl 2-chloro-1,1,2-trifluoroethyl ether offers a reactive handle for various synthetic manipulations, such as addition reactions, cyclizations, or cross-coupling, while carrying the stable, property-modifying fluorinated ether moiety into the target structure. ncert.nic.in The development of reagents and synthetic methods that utilize such fluorinated building blocks is a critical area of research, enabling the construction of novel compounds that would be difficult to synthesize using traditional fluorination techniques. wikipedia.orgnih.gov
Advancements in Medicinal Chemistry and Agrochemical Research through Fluorinated Ether Design
The introduction of fluorinated ether groups is a well-established strategy in the design of modern pharmaceuticals and agrochemicals. ingentaconnect.comnih.gov Approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom, a testament to the profound impact of fluorination on biological activity. chinesechemsoc.org
In medicinal chemistry, the strategic placement of fluorine or fluorinated moieties like the trifluoromethoxy (-OCF3) group can lead to significant improvements in a drug candidate's profile. alfa-chemistry.comresearchgate.net These improvements are often related to pharmacokinetics, such as metabolic stability and bioavailability. tandfonline.com For example, fluorination can block sites of metabolic oxidation, extending the half-life of a drug in the body. tandfonline.com The high lipophilicity of some fluorine-containing groups can also enhance a molecule's ability to cross cell membranes. researchgate.net Furthermore, the electronegativity of fluorine can alter the acidity of nearby functional groups or influence binding affinity to a biological target through favorable electrostatic interactions. tandfonline.comresearchgate.net A notable example is the anesthetic Sevoflurane, a fluorinated ether known for its rapid onset and minimal metabolism. alfa-chemistry.com
| Property Modified by Fluorinated Ether Moiety | Impact on Medicinal/Agrochemical Compounds |
| Metabolic Stability | Blocks enzymatic degradation, increasing drug half-life and efficacy. tandfonline.com |
| Lipophilicity | Enhances membrane permeability and bioavailability. alfa-chemistry.comresearchgate.net |
| Binding Affinity | Alters electronic properties to improve interaction with target proteins/enzymes. tandfonline.comresearchgate.net |
| Acidity (pKa) | Modifies the ionization state of nearby functional groups, affecting solubility and target binding. researchgate.net |
| Conformation | Induces specific molecular shapes through dipole-dipole interactions, leading to better target fit. nih.gov |
In the agrochemical sector, fluorinated compounds have led to the development of highly effective herbicides, insecticides, and fungicides. researchgate.netnih.gov The stability of the C-F bond contributes to the persistence required for crop protection, while the unique electronic properties of fluorinated groups can enhance the potency of the active ingredient. researchgate.netnih.gov Fluorinated ethers and thioethers are receiving increasing attention due to the unique properties conferred by the -OCF3 and -SCF3 groups. nih.gov The design of new agrochemicals often involves the incorporation of these fluorinated building blocks to fine-tune their stability, selectivity, and efficacy. researchgate.netmdpi.com
Emerging Areas of Research in Halogenated Fluorinated Allyl Ethers
Research into halogenated fluorinated allyl ethers is expanding beyond their traditional roles. One emerging application is their use as building blocks for the synthesis of environmentally safer fluorinated multiblock molecules. researchgate.net The presence of both a reactive allyl group and a stable fluoroalkyl segment makes these compounds ideal for constructing complex architectures, such as modified silsesquioxanes. researchgate.net These materials could find applications in coatings and polymers where specific surface properties are desired. researchgate.net
The synthesis of these ethers often involves the reaction of fluorinated alcohols with allyl halides, such as allyl chloride or bromide, in a variation of the Williamson ether synthesis. researchgate.net The development of more efficient and selective synthetic methods for these building blocks is an active area of investigation. researchgate.net Furthermore, the unique combination of a halogen (like chlorine) and fluorine atoms on the ether's ethyl group, as seen in this compound, provides additional synthetic handles and modulates the moiety's electronic properties, opening avenues for new chemical transformations and applications.
Future Directions in Organofluorine Ether Chemistry and Methodological Development
The future of organofluorine chemistry is focused on developing more efficient, selective, and sustainable methods for introducing fluorine and fluorinated groups into molecules. chinesechemsoc.orgcas.cnmdpi.com While fluorinated building blocks are invaluable, direct "late-stage" fluorination of complex molecules is a major goal, as it allows for the rapid generation of new analogues for biological screening. nih.gov
Key future directions include:
Catalytic Methods : There is a significant push to develop new catalytic systems, including those based on transition metals, for fluorination and fluoroalkylation reactions. cas.cn These methods promise milder reaction conditions and better functional group tolerance compared to traditional techniques that often rely on harsh reagents. chinesechemsoc.org
Radical Fluorination : The use of radical-based protocols is an expanding area, offering alternative pathways for C-F bond formation that are complementary to metal-catalyzed approaches. cas.cnacs.org
Electrochemical Synthesis : Electrochemical methods for generating fluorinated compounds are gaining traction as a potentially greener and more controlled approach to synthesis. chinesechemsoc.orgmdpi.com
New Reagents : The design and synthesis of novel fluorinating agents that are safer, more selective, and easier to handle remain a priority. chinesechemsoc.org This includes reagents for introducing valuable moieties like the trifluoromethyl (-CF3), trifluoromethoxy (-OCF3), and pentafluorosulfanyl (-SF5) groups. thieme-connect.de
For halogenated fluorinated ethers, future research will likely focus on expanding their synthetic utility, exploring their incorporation into new materials and bioactive molecules, and developing more streamlined and environmentally friendly production methods. The continued innovation in synthetic organofluorine chemistry will undoubtedly unlock new applications for this important class of compounds. chinesechemsoc.orgcas.cn
Q & A
Q. What are the optimized synthetic routes for preparing allyl 2-chloro-1,1,2-trifluoroethyl ether, and how do reaction conditions influence yield?
A base-mediated synthesis approach, adapted from analogous halogenated ethers, avoids transition-metal catalysts and toxic reagents. For example, halothane derivatives can react with allyl alcohols under basic conditions to form the target compound. Key parameters include temperature (40–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants. Yields typically range from 60–85%, with purity confirmed via GC-MS .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : and NMR are critical for identifying fluorine and proton environments, respectively. For example, NMR peaks near -70 to -80 ppm confirm trifluoroethyl groups .
- GC-MS : Retention times and fragmentation patterns (e.g., m/z 148.51 for molecular ion) validate purity .
- Elemental Analysis : Confirms stoichiometric ratios of C, H, Cl, and F .
Q. How can researchers experimentally determine thermodynamic properties like vaporization enthalpy?
Static or dynamic calorimetry methods measure vaporization enthalpy (). For allyl ether analogs, values range from 31–45 kJ/mol across 298–343 K, with temperature dependence modeled using the Clausius–Clapeyron equation. Data from similar compounds (e.g., 2-chloro-1,1,2-trifluoroethyl methyl ether) suggest using vapor pressure vs. temperature plots for extrapolation .
Advanced Research Questions
Q. What are the biological interactions of this compound, and how do they compare to structural analogs like enflurane?
In preclinical studies, related fluorinated ethers (e.g., Compound 347) exhibit anesthetic properties, including hypnosis and analgesia, but deviate from classical indicators like Guedel signs. Mechanistically, these compounds may interact with GABA receptors or modulate ion channels. Unlike enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether), allyl derivatives may show altered pharmacokinetics due to the allyl group’s reactivity, warranting in vitro receptor-binding assays and in vivo metabolic profiling .
Q. How can researchers assess potential nephrotoxicity or metabolic byproducts?
Nephrotoxicity can be evaluated using renal proximal tubule cell lines or isolated mitochondria exposed to cysteine conjugates (e.g., S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine). Metabolites like reactive thiols or fluorinated aldehydes are quantified via LC-MS/MS. Comparative studies with halogenated ethers (e.g., tetrafluoroethyl cysteine) reveal mitochondrial dysfunction as a key toxicity pathway .
Q. What contradictions exist between experimental data and theoretical models for this compound’s clinical effects?
Clinical evaluations of fluorinated ethers often contradict classical anesthesia models. For example, Compound 347 increases blood pressure and white blood cell counts, unlike diethyl ether. Researchers must employ multivariate analysis to disentangle direct pharmacological effects from systemic stress responses. Dose-response studies and transcriptomic profiling (e.g., RNA-seq of hepatic enzymes) can clarify mechanisms .
Q. How does the allyl group influence reactivity in polymer or material science applications?
The allyl moiety enables radical-mediated cross-linking in polymers. For instance, allyl glycidyl ether derivatives participate in thiol-ene click chemistry or epoxy resin modifications. Researchers should optimize initiators (e.g., AIBN) and reaction temperatures (60–100°C) to balance polymerization rates and side reactions. FTIR and DSC confirm cross-linking efficiency and thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
